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Compound of Interest

Compound Name: Lsd1-IN-22

Cat. No.: B12397650

ORY-1001 is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), an
enzyme that plays a crucial role in epigenetic regulation and is implicated in various cancers.

Data Presentation

Table 1: Comparative Summary of In Vitro and In Vivo Effects of ORY-1001
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Parameter

In Vitro Findings

In Vivo Findings

Cell Lines Tested

Various hematological and
solid tumor cell lines (e.qg.,
AML, SCLC, neuroblastoma,

prostate cancer)

Xenograft and patient-derived
xenograft (PDX) models of
AML, SCLC, and prostate
cancer

IC50/EC50

Low nanomolar range for AML
and SCLC cell lines

Not directly measured, but
effective doses lead to tumor

growth inhibition

Mechanism of Action

Inhibition of LSD1
demethylase activity, leading to
increased H3K4me2 levels.
Induction of cellular

differentiation and apoptosis.

Similar to in vitro; increased
H3K4me2 in tumor tissues,
differentiation of cancer stem-

like cells.

Effect on Cell Growth

Potent anti-proliferative effects,
particularly in AML and SCLC

cell lines.

Significant tumor growth
inhibition and regression in

various cancer models.[1]

Effect on Gene Expression

Upregulation of differentiation-
associated genes and
downregulation of oncogenic

programs.

Modulation of gene expression
profiles in tumor tissues
consistent with LSD1

inhibition.

Synergistic Effects

Synergizes with other anti-
cancer agents like BET
inhibitors in prostate cancer
cells.[1]

Combination with BET
inhibitors shows enhanced
anti-tumor efficacy in prostate

cancer xenografts.[1]

Toxicity

Minimal off-target effects

observed in cell-based assays.

Generally well-tolerated at
therapeutic doses, with
manageable side effects such

as thrombocytopenia.

Experimental Protocols

1. In Vitro Cell Viability Assay (MTT Assay)
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o Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000
cells per well and allowed to adhere overnight.

e Compound Treatment: Cells are treated with a serial dilution of ORY-1001 (or vehicle control)
for 72 hours.

o MTT Addition: 20 pL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

e Formazan Solubilization: The medium is removed, and 150 pL of DMSO is added to each
well to dissolve the formazan crystals.

o Absorbance Measurement: The absorbance is measured at 570 nm using a microplate
reader.

o Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the
percentage of cell viability against the log concentration of the compound.

2. In Vivo Xenograft Tumor Model

e Cell Implantation: 5-10 million cancer cells (e.g., 22RV1 for prostate cancer) are
subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).[1]

e Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mms3).

o Treatment Administration: Mice are randomized into treatment and control groups. ORY-1001
is administered orally at a specified dose and schedule (e.g., daily). The control group
receives a vehicle.

e Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using
calipers (Volume = 0.5 x length x width?).

e Endpoint: The study is terminated when tumors in the control group reach a predetermined
size or at a specified time point. Tumor tissues can be collected for further analysis (e.g.,
Western blot, RNA sequencing).[1]

Mandatory Visualization
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Caption: Signaling pathway of LSD1 inhibition by ORY-1001.
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Caption: Experimental workflow for comparing in vitro and in vivo effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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